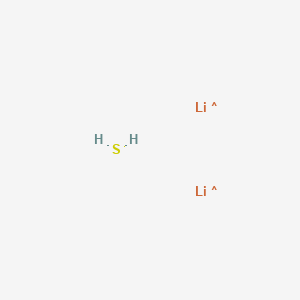
Thiobislithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobislithium is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It consists of lithium atoms bonded to sulfur, forming a compound that exhibits interesting chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiobislithium can be synthesized through several methods, including direct reaction of lithium with sulfur under controlled conditions. One common method involves the reaction of lithium metal with sulfur in an inert atmosphere to prevent oxidation. The reaction is typically carried out at elevated temperatures to ensure complete reaction and formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where lithium and sulfur are combined under controlled conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity. Industrial production also incorporates purification steps to remove any impurities that may affect the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiobislithium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium sulfate and other sulfur-containing compounds.
Reduction: It can be reduced to form lithium sulfide and elemental sulfur.
Substitution: this compound can participate in substitution reactions where the sulfur atoms are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield lithium sulfate, while reduction reactions may produce lithium sulfide. Substitution reactions can result in a variety of products depending on the substituents involved.
Scientific Research Applications
Thiobislithium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Research is being conducted on its potential use in biological systems, particularly in the study of sulfur metabolism.
Medicine: this compound is being explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of thiobislithium involves its interaction with molecular targets and pathways in various systems. In chemical reactions, it acts as a source of lithium and sulfur, participating in redox and substitution reactions. In biological systems, it may interact with enzymes and proteins involved in sulfur metabolism, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Lithium Sulfide: Similar in composition but differs in its reactivity and applications.
Lithium Thiolate: Contains lithium and sulfur but has different bonding and chemical properties.
Lithium Polysulfides: Composed of lithium and multiple sulfur atoms, used in different applications.
Uniqueness
Thiobislithium is unique due to its specific bonding structure and reactivity. It offers distinct advantages in certain chemical reactions and industrial processes, making it a valuable compound in various fields.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Continued research and development will likely uncover new uses and applications for this versatile compound.
Properties
InChI |
InChI=1S/2Li.H2S/h;;1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMZCPKSFSMEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Li].S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
48.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














